molecular formula C16H14O3S B14459831 3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one CAS No. 72344-14-0

3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one

Cat. No.: B14459831
CAS No.: 72344-14-0
M. Wt: 286.3 g/mol
InChI Key: GASRKNMGBOJZQH-UHFFFAOYSA-N
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Description

3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methanesulfonyl group attached to one of the phenyl rings, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methanesulfonyl)benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency and reduce the reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Saturated ketones.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylacetic acid
  • Methanesulfonyl chloride

Comparison: 3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one is unique due to its α,β-unsaturated carbonyl system, which imparts distinct reactivity compared to other methanesulfonyl-containing compounds. While 4-(Methanesulfonyl)phenylboronic acid and 4-(Methanesulfonyl)phenylacetic acid are primarily used in cross-coupling reactions and as intermediates in organic synthesis, this compound’s chalcone structure allows for a broader range of chemical transformations and biological activities.

Properties

CAS No.

72344-14-0

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O3S/c1-20(18,19)15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

GASRKNMGBOJZQH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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